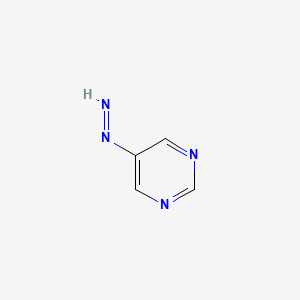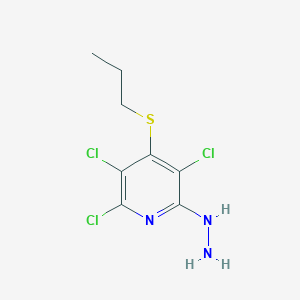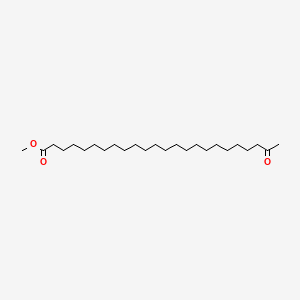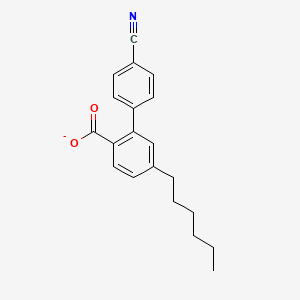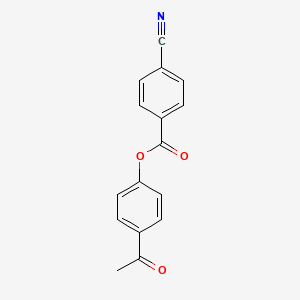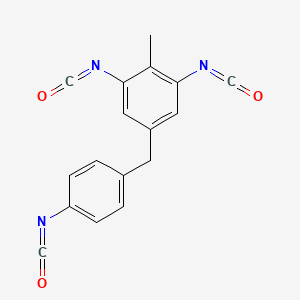
5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- is a complex organic compound that belongs to the class of aromatic diisocyanates. It is characterized by the presence of multiple isocyanate groups attached to a benzene ring. This compound is used in various industrial applications, particularly in the production of polyurethanes and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- typically involves the reaction of an aromatic amine with phosgene. The process can be summarized as follows:
Aromatic Amine Reaction: The starting material, an aromatic amine, is reacted with phosgene under controlled conditions to form the corresponding isocyanate.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired diisocyanate compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with safety measures to handle the toxic and reactive nature of phosgene. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring efficient production.
Safety Protocols: Strict safety protocols are followed to prevent exposure to phosgene and other hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions
BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions
Alcohols and Amines: These nucleophiles react with the isocyanate groups under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as tertiary amines and organometallic compounds are often used to accelerate the reactions.
Major Products
The major products formed from these reactions include:
Polyurethanes: Used in the production of foams, elastomers, and coatings.
Ureas: Utilized in various industrial applications, including adhesives and sealants.
Scientific Research Applications
BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Research studies explore its potential use in the development of biomaterials and drug delivery systems.
Medicine: Investigations are ongoing into its use in medical devices and implants due to its biocompatibility.
Industry: It is widely used in the production of polyurethanes, which have applications in automotive, construction, and consumer goods industries.
Mechanism of Action
The mechanism of action of BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The molecular targets include hydroxyl and amine groups in various substrates, leading to the formation of urethanes and ureas. The pathways involved in these reactions are typically catalyzed by tertiary amines or organometallic compounds.
Comparison with Similar Compounds
Similar Compounds
Toluene Diisocyanate (TDI): A widely used diisocyanate in the production of polyurethanes.
Methylene Diphenyl Diisocyanate (MDI): Another common diisocyanate used in the manufacture of rigid and flexible foams.
Uniqueness
BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- is unique due to its specific structure, which imparts distinct reactivity and properties. Its multiple isocyanate groups allow for the formation of highly cross-linked polymers, making it valuable in applications requiring high mechanical strength and chemical resistance.
Properties
CAS No. |
82137-75-5 |
|---|---|
Molecular Formula |
C17H11N3O3 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
1,3-diisocyanato-5-[(4-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-16(19-10-22)7-14(8-17(12)20-11-23)6-13-2-4-15(5-3-13)18-9-21/h2-5,7-8H,6H2,1H3 |
InChI Key |
PBJBHJNMKUPYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N=C=O)CC2=CC=C(C=C2)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


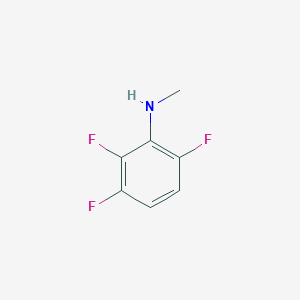

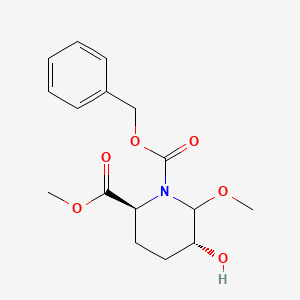
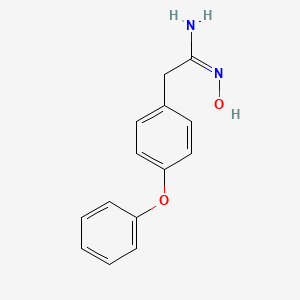
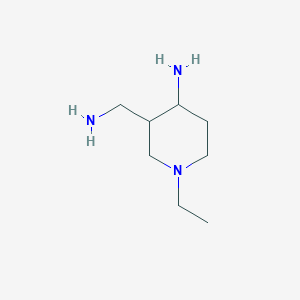
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)


